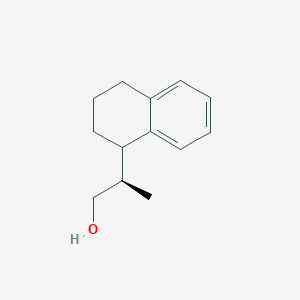
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol, also known as THN-α, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compoundα has been shown to have anxiolytic and antidepressant effects, as well as the ability to enhance cognitive function. In pharmacology, this compoundα has been studied for its potential as a drug delivery vehicle, as well as its ability to modulate the activity of certain enzymes. In toxicology, this compoundα has been used as a model compound to study the metabolism and toxicity of naphthalene derivatives.
Mecanismo De Acción
The exact mechanism of action of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα is not fully understood, but it is believed to act as a modulator of certain neurotransmitters in the brain. This compoundα has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compoundα has been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compoundα has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitters and enzymes, this compoundα has been shown to have antioxidant properties and may protect against oxidative stress. This compoundα has also been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, this compoundα has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of this compoundα is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
Direcciones Futuras
There are several future directions for research on (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα. One area of interest is its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders. Additionally, this compoundα may have applications in drug delivery and as a tool for studying the metabolism and toxicity of naphthalene derivatives. Further research is needed to fully understand the mechanism of action of this compoundα and its potential applications in various fields of science.
Métodos De Síntesis
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα can be synthesized from commercially available starting materials using a multi-step synthetic route. The synthesis involves the reduction of naphthalene to tetrahydronaphthalene, followed by the addition of a propanol group to the tetrahydronaphthalene ring. This reaction is typically carried out using a metal catalyst such as palladium on carbon.
Propiedades
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12,14H,4,6,8-9H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDICDLNVDCNAA-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

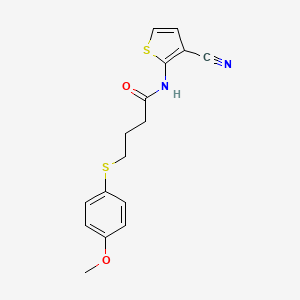
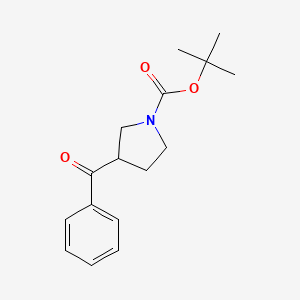
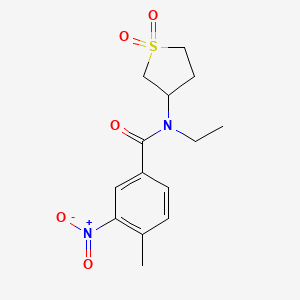

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727975.png)
![N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2727979.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2727982.png)
![methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2727984.png)


![(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727987.png)
![1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2727989.png)
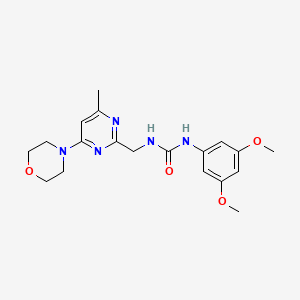
![Tert-butyl (4aR,8aS)-3-oxo-6-[4-[(prop-2-enoylamino)methyl]benzoyl]-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2727992.png)